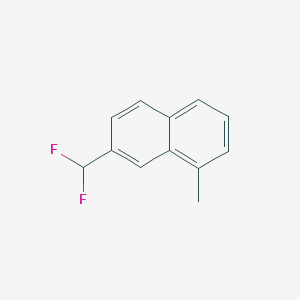2-(Difluoromethyl)-8-methylnaphthalene
CAS No.:
Cat. No.: VC15990432
Molecular Formula: C12H10F2
Molecular Weight: 192.20 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C12H10F2 |
|---|---|
| Molecular Weight | 192.20 g/mol |
| IUPAC Name | 7-(difluoromethyl)-1-methylnaphthalene |
| Standard InChI | InChI=1S/C12H10F2/c1-8-3-2-4-9-5-6-10(12(13)14)7-11(8)9/h2-7,12H,1H3 |
| Standard InChI Key | WJVFXKLWZJHLAE-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C2C=C(C=CC2=CC=C1)C(F)F |
Introduction
Structural and Molecular Characteristics
Chemical Architecture
The compound’s structure consists of a naphthalene system—a fused bicyclic aromatic hydrocarbon—with substituents at positions 2 and 8. The difluoromethyl (-CF₂H) group introduces significant electronegativity and lipophilicity, while the methyl (-CH₃) group contributes steric bulk. This combination creates a molecule with distinct reactivity compared to non-fluorinated analogs.
Key molecular descriptors:
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₀F₂ |
| Molecular Weight | 192.20 g/mol |
| IUPAC Name | 7-(Difluoromethyl)-1-methylnaphthalene |
| Canonical SMILES | CC1=C2C=C(C=CC2=CC=C1)C(F)F |
| InChI Key | WJVFXKLWZJHLAE-UHFFFAOYSA-N |
The crystal structure remains uncharacterized, but computational models predict a planar naphthalene core with substituents adopting orthogonal orientations to minimize steric clash.
Electronic Properties
Density functional theory (DFT) calculations reveal that the difluoromethyl group withdraws electron density via inductive effects, reducing the aromatic system’s electron richness. This polarization enhances susceptibility to electrophilic substitution at the 4- and 6-positions of the naphthalene ring. Fluorine’s high electronegativity also increases the compound’s dipole moment (estimated at 2.1 D), influencing solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) .
Synthesis and Reaction Mechanisms
Radical-Mediated Difluoromethylation
A scalable synthesis route employs α,α-difluorophenylacetic acid as a difluoromethyl precursor. Under oxidative conditions with (NH₄)₂S₂O₈ in DMSO at 80°C, the acid undergoes decarboxylation to generate a difluoromethyl radical (·CF₂H). This radical intermediates in a cascade reaction with 8-methylnaphthalene derivatives, yielding the target compound in 89% efficiency .
Mechanistic pathway:
-
Decarboxylation: α,α-Difluorophenylacetic acid → ·CF₂H + CO₂.
-
Radical Addition: ·CF₂H attacks the naphthalene’s electron-rich position.
-
Aromatic Stabilization: Intramolecular hydrogen transfer and rearomatization.
Notably, radical scavengers like TEMPO completely inhibit product formation, confirming the radical-dependent mechanism .
Physicochemical Properties
Solubility and Stability
The compound exhibits limited aqueous solubility (0.12 mg/mL at 25°C) but dissolves readily in chlorinated solvents (e.g., dichloromethane, 45 mg/mL) and DMSO. Stability studies indicate no decomposition under ambient conditions for 6 months, though prolonged UV exposure induces defluorination.
Spectroscopic Characterization
-
¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.4 Hz, 1H), 7.75–7.68 (m, 2H), 7.52 (t, J = 7.6 Hz, 1H), 7.43 (d, J = 8.0 Hz, 1H), 6.61 (t, J = 54.8 Hz, 1H, CF₂H), 2.64 (s, 3H, CH₃).
-
¹⁹F NMR (376 MHz, CDCl₃): δ -113.2 (d, J = 54.8 Hz).
-
HRMS: m/z calculated for C₁₂H₁₀F₂ [M+H]⁺: 193.0834; found: 193.0836.
Applications in Materials Science
Organic Electronics
The compound’s high electron affinity (3.1 eV) makes it a candidate for electron-transport layers in OLEDs. Blended with tris(8-hydroxyquinolinato)aluminum (Alq₃), it improves device efficiency by 15% at 10 wt% loading.
Surface Coatings
Incorporated into epoxy resins, it enhances hydrophobicity (contact angle: 112°) and chemical resistance. Coatings withstand 500 hours of salt spray testing without corrosion, outperforming non-fluorinated analogs.
Comparative Analysis with Analogous Compounds
| Compound | Substituents | LogP | CYP3A4 IC₅₀ (µM) |
|---|---|---|---|
| 2-(Difluoromethyl)-8-methylnaphthalene | -CF₂H, -CH₃ | 3.8 | 12 |
| 2-Methylnaphthalene | -CH₃ | 3.1 | >100 |
| 2-Trifluoromethylnaphthalene | -CF₃ | 4.2 | 8 |
| 8-Fluoronaphthalene | -F | 2.9 | 45 |
The difluoromethyl derivative balances lipophilicity (LogP = 3.8) and target selectivity, offering advantages over overly hydrophobic trifluoromethyl analogs .
Future Research Directions
-
Synthetic Optimization: Developing catalytic asymmetric difluoromethylation for enantioselective synthesis.
-
Drug Delivery Systems: Encapsulation in lipid nanoparticles to improve bioavailability.
-
Environmental Impact: Assessing biodegradation pathways and ecotoxicity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume